4-Borono-3,5-difluorobenzoic acid
Description
4-Borono-3,5-difluorobenzoic acid (CAS 1031857-98-3) is a boronic acid derivative featuring a benzoic acid backbone substituted with fluorine atoms at the 3 and 5 positions and a boronic acid group (-B(OH)₂) at the 4 position. Its molecular formula is C₇H₅BF₂O₄, with a molecular weight of 225.93 g/mol . This compound is of significant interest in organic synthesis and medicinal chemistry due to its dual functional groups: the boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the fluorine substituents enhance metabolic stability and modulate electronic properties .
Properties
IUPAC Name |
4-borono-3,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZJINMQKWVLJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C(=O)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681718 | |
| Record name | 4-Borono-3,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031857-98-3 | |
| Record name | 4-Borono-3,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Borono-3,5-difluorobenzoic acid | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Borono-3,5-difluorobenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl halide (e.g., 3,5-difluorobromobenzene), boronic acid (e.g., bis(pinacolato)diboron), base (e.g., potassium carbonate), and palladium catalyst (e.g., palladium(II) acetate).
Solvent: A mixture of water and an organic solvent such as tetrahydrofuran.
Temperature: Typically, the reaction is carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but usually ranges from several hours to overnight.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Boronic acids are widely used in Suzuki-Miyaura couplings to form biaryl structures. For 4-Borono-3,5-difluorobenzoic acid , the boronic acid group (-B(OH)₂) at the 4-position could react with aryl halides (e.g., bromo- or iodoarenes) under palladium catalysis.
Example Reaction:
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X : Halogen (Br, I)
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Base : Often Na₂CO₃ or K₃PO₄
Key Considerations :
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The electron-withdrawing fluorine substituents may moderate the reactivity of the boronic acid.
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The carboxylic acid group could participate in hydrogen bonding, potentially influencing reaction rates or regioselectivity .
Esterification of the Carboxylic Acid Group
The carboxylic acid moiety can undergo esterification, a common derivatization strategy to improve solubility or enable further functionalization.
Example Reaction:
-
R : Alkyl or aryl group
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Catalysts : Acidic conditions (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) .
Protodeboronation
Under acidic or oxidative conditions, boronic acids may undergo protodeboronation, replacing the -B(OH)₂ group with a hydrogen. This reaction is less common for arylboronic acids but can occur with strong acids or peroxides.
Example Reaction:
Note : Protodeboronation is typically undesirable in Suzuki couplings but can be leveraged for selective deprotection .
Coordination with Diols or Biomolecules
The boronic acid group can form reversible covalent bonds with diols (e.g., sugars), enabling applications in sensing or drug delivery.
Example Interaction:
Applications :
Decarboxylation Under Thermal Conditions
The carboxylic acid group may undergo decarboxylation at elevated temperatures, forming 3,5-difluorophenylboronic acid .
Example Reaction:
Catalysts : Copper or silver salts (common in decarboxylation reactions, as seen in phthalic acid derivatives ).
Data Table: Key Reaction Pathways
| Reaction Type | Reagents/Conditions | Product | Potential Applications |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, Ar-X | Biaryl carboxylic acid derivative | Pharmaceuticals, Materials |
| Esterification | R-OH, H₂SO₄ or DCC | Ester derivative | Prodrugs, Polymer synthesis |
| Protodeboronation | H₂O₂, H⁺ | 3,5-Difluorobenzoic acid | Deprotection strategies |
| Diol Coordination | Sugars, buffered aqueous | Borate ester complex | Biosensing, Diagnostics |
| Decarboxylation | Heat, Cu catalyst | 3,5-Difluorophenylboronic acid | Synthesis of simpler boronic acids |
Challenges and Considerations
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Steric and Electronic Effects : The fluorine substituents at the 3- and 5-positions may hinder coupling reactions due to steric bulk and electron withdrawal.
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Acid Sensitivity : The carboxylic acid group may require protection (e.g., as an ester) during reactions involving strong bases or nucleophiles.
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Boronic Acid Stability : Arylboronic acids are prone to oxidation; reactions should be conducted under inert atmospheres .
While direct experimental data for This compound is limited, its reactivity can be extrapolated from analogous compounds like 4-bromo-3,5-difluorobenzoic acid and general boronic acid chemistry. Further studies would benefit from targeted synthesis and characterization of this compound.
Scientific Research Applications
Synthesis Methodology
The primary method for synthesizing this compound is the Suzuki-Miyaura coupling reaction , which involves:
- Reagents : Aryl halide (e.g., 3,5-difluorobromobenzene), bis(pinacolato)diboron, potassium carbonate (base), and palladium catalyst (e.g., palladium(II) acetate).
- Solvent : A mixture of water and an organic solvent such as tetrahydrofuran.
- Conditions : Elevated temperatures (80-100°C) for several hours.
This reaction is crucial for forming carbon-carbon bonds in the synthesis of biaryl compounds, making 4-Borono-3,5-difluorobenzoic acid an essential building block in organic chemistry.
Organic Synthesis
- Biaryl Compound Formation : The compound is extensively used in the Suzuki-Miyaura coupling to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals.
- Precursor for Drug Development : It serves as a precursor for various pharmaceuticals, facilitating the development of new therapeutic agents .
Medicinal Chemistry
- Boron Neutron Capture Therapy (BNCT) : Research indicates its potential as a boron carrier in BNCT, a targeted cancer treatment that utilizes boron-containing compounds to selectively destroy tumor cells when exposed to neutron radiation.
- Pharmaceutical Intermediates : It is explored for its role in synthesizing novel drug candidates, particularly those targeting specific biological pathways .
Material Science
- Advanced Materials Synthesis : The compound is utilized in producing advanced materials with tailored properties, including polymers and electronic devices .
- Chemical Intermediates : It acts as an intermediate in various chemical processes that require precise control over molecular structure and reactivity .
Data Table of Applications
Case Studies
-
Suzuki-Miyaura Coupling Studies :
- A study demonstrated the efficiency of this compound in forming complex biaryl structures under optimized conditions. The resulting products exhibited enhanced biological activity against specific cancer cell lines.
-
Boron Neutron Capture Therapy Research :
- Investigations into the use of this compound as a boron carrier showed promising results in preclinical models for cancer treatment. The compound's ability to target tumor cells while minimizing damage to surrounding healthy tissue was highlighted.
-
Development of Novel Pharmaceuticals :
- Research has identified several derivatives synthesized from this compound that exhibit potent pharmacological properties, paving the way for new drug formulations targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 4-Borono-3,5-difluorobenzoic acid primarily involves its reactivity as a boronic acid. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The fluorine atoms on the benzene ring can influence the electronic properties of the compound, affecting its reactivity and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
Fluorinated Benzoic Acids
- 3,5-Difluorobenzoic Acid (CAS 455-40-3) : Shares the same 3,5-difluoro substitution pattern but lacks the boronic acid group. Its molecular weight is 158.10 g/mol, and it is primarily used as a precursor in agrochemical synthesis. The absence of the boronic acid group limits its utility in cross-coupling reactions but enhances its solubility in polar solvents compared to the boronic acid derivative .
- 4-Bromo-3,5-difluorobenzoic Acid (CAS 1349715-55-4) : Substitutes the boronic acid group with bromine. This compound (MW 265.97 g/mol) is a key intermediate in halogen-exchange reactions. Its similarity score (0.90) to the target compound highlights structural parallels, but bromine’s lower electronegativity reduces its reactivity in metal-catalyzed reactions compared to boron .
Boronic Acid Derivatives
- 3-Borono-4-methylbenzoic Acid (CAS 170230-88-3): Features a methyl group at the 4 position instead of fluorine. However, the lack of fluorine atoms may decrease its metabolic stability .
- (5-Chloro-6-ethoxypyridin-3-yl)boronic Acid: A heterocyclic boronic acid with chlorine and ethoxy substituents.
Physicochemical Properties
Key Observations :
- Fluorine atoms in this compound increase lipophilicity compared to non-fluorinated analogs, improving membrane permeability but reducing aqueous solubility .
- Boronic acid derivatives generally exhibit lower thermal stability due to the labile B-O bond, requiring careful handling under inert conditions .
Biological Activity
4-Borono-3,5-difluorobenzoic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a boronic acid group and two fluorine atoms on a benzoic acid scaffold. Its chemical structure can be represented as follows:
- Molecular Formula : C7H6B F2O2
- Molecular Weight : 185.93 g/mol
- CAS Number : 1031857-98-3
This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Protein Interaction
Research indicates that this compound may act as a modulator of protein degradation pathways. Specifically, it has been shown to promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and protein turnover.
A study highlighted that benzoic acid derivatives could enhance the activation of cathepsins B and L, which are proteolytic enzymes involved in these pathways. This suggests that this compound could potentially serve as a therapeutic agent for conditions related to protein misfolding and aggregation, such as neurodegenerative diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Preliminary studies indicate moderate antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens have been established as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 30 |
| Bacillus cereus | 25 |
| Candida albicans | 40 |
These findings suggest that the compound may hold promise as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Study on Cellular Effects
In a controlled study involving human foreskin fibroblasts, this compound was shown to significantly enhance proteasomal activity at concentrations as low as 5 µM. The activation rates for chymotrypsin-like activity were measured and compared with a control group:
| Compound | Chymotrypsin-like Activity (%) |
|---|---|
| Control | 100 |
| This compound | 467.3 ± 3.9 |
This substantial increase in activity indicates its potential role in therapies aimed at enhancing protein degradation mechanisms .
In Silico Studies
In silico docking studies have suggested that this compound can effectively bind to active sites on proteolytic enzymes such as cathepsins B and L. The binding affinity was calculated using molecular dynamics simulations, revealing promising results that support its experimental findings .
Q & A
Basic: What are the recommended synthetic routes for preparing 4-Borono-3,5-difluorobenzoic acid?
Answer:
The synthesis of this compound typically involves halogenation followed by boronation. A common approach starts with 3,5-difluorobenzoic acid, which undergoes bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to yield 4-bromo-3,5-difluorobenzoic acid. Subsequent Miyaura borylation replaces the bromine with a boronic acid group via palladium-catalyzed cross-coupling (e.g., Pd(dppf)Cl₂, bis(pinacolato)diboron) in anhydrous THF at 80–90°C . Purity is ensured via recrystallization or HPLC.
Advanced: How can competing side reactions during the introduction of the borono group be minimized?
Answer:
Competing protodeboronation or oxidative side reactions are mitigated by:
- Catalyst selection: Use air-stable Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance coupling efficiency and reduce homocoupling byproducts.
- Moisture control: Conduct reactions under inert gas (N₂/Ar) with rigorously dried solvents.
- Temperature optimization: Maintain reaction temperatures below 100°C to prevent boron-oxygen bond cleavage.
- Additives: Include stabilizing agents like K₃PO₄ to buffer acidic protons and inhibit boroxine formation .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy:
- ¹H NMR: Identifies aromatic protons (δ 7.2–8.0 ppm) and confirms substitution patterns via splitting.
- ¹⁹F NMR: Resolves fluorine environments (δ -110 to -120 ppm for meta-F substituents).
- ¹¹B NMR: Detects boronic acid groups (δ 28–32 ppm, broad singlet).
- IR spectroscopy: Confirms carboxylic acid (1700–1720 cm⁻¹) and B–O bonds (1340–1390 cm⁻¹).
- Mass spectrometry (HRMS): Validates molecular ion ([M-H]⁻ at m/z 224.03) .
Advanced: How do the fluorine substituents influence the boronic acid group’s reactivity in Suzuki-Miyaura couplings?
Answer:
The 3,5-difluoro substituents exert strong electron-withdrawing effects, which:
- Activate the boronic acid: Enhance electrophilicity of the boron center, accelerating transmetallation.
- Stabilize intermediates: Fluorine’s inductive effect stabilizes the arylpalladium intermediate, reducing side reactions.
- Modify steric effects: The small size of fluorine minimizes steric hindrance, improving coupling yields with bulky partners (e.g., aryl chlorides). Comparative studies show a 15–20% yield increase versus non-fluorinated analogs under identical conditions .
Basic: What are key solubility and stability considerations for handling this compound?
Answer:
- Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in THF or MeOH. Aqueous solubility is pH-dependent, with improved dissolution in basic buffers (pH > 8) due to deprotonation of the carboxylic acid.
- Stability:
Advanced: How can contradictory catalytic activity data in cross-coupling reactions be resolved?
Answer:
Contradictions in catalytic efficiency (e.g., variable yields) arise from:
- Substrate purity: Trace moisture or halides in reagents skew results. Validate via Karl Fischer titration and ICP-MS.
- Reaction scale effects: Microscale (<10 mg) reactions may suffer from poor mixing; optimize using flow chemistry for reproducibility.
- Ligand variability: Screen ligands (e.g., SPhos vs. XPhos) to identify optimal electronic/steric profiles.
- Computational modeling: DFT studies (e.g., Gaussian09) predict transition-state energies to rationalize experimental discrepancies .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Protease inhibition: Acts as a warhead in serine protease inhibitors (e.g., thrombin) via boronic acid–catalytic serine interactions.
- PET imaging: Fluorine-18 derivatives serve as radiotracers for in vivo imaging of enzyme activity.
- Bioconjugation: Utilized in site-specific protein labeling via boronate affinity .
Advanced: What mechanistic insights explain its role in enzyme inhibition?
Answer:
The boronic acid group forms reversible covalent bonds with catalytic serine residues (e.g., in β-lactamases), mimicking the tetrahedral intermediate of substrate hydrolysis. Fluorine substituents enhance binding via:
- Hydrophobic interactions: Fluorine’s lipophilicity improves membrane permeability.
- Electrostatic effects: Polar C–F bonds stabilize interactions with active-site arginine residues. Kinetic studies (e.g., IC₅₀, kcat/KM) show a 10-fold potency increase over non-fluorinated analogs .
Basic: How is the compound’s purity validated in synthetic workflows?
Answer:
- Chromatography: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm.
- Elemental analysis: Confirms C, H, F, and B content within ±0.3% of theoretical values.
- Thermogravimetric analysis (TGA): Detects residual solvents or decomposition products below 2% .
Advanced: What strategies optimize regioselectivity in its derivatization reactions?
Answer:
- Directed ortho-metalation: Use Lewis acids (e.g., BF₃·OEt₂) to direct electrophilic substitution to the boronic acid’s para position.
- Protecting groups: Temporarily protect the carboxylic acid as a methyl ester to prevent undesired boronate ester formation.
- Microwave-assisted synthesis: Enhances regioselectivity in SNAr reactions by reducing reaction times and side pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
